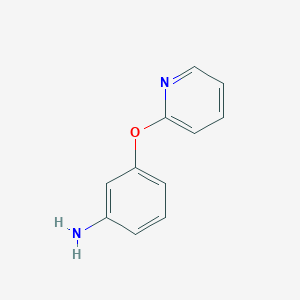

3-(Pyridin-2-yloxy)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-pyridin-2-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c12-9-4-3-5-10(8-9)14-11-6-1-2-7-13-11/h1-8H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLQMOPKXIBQKKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20522355 | |

| Record name | 3-[(Pyridin-2-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20522355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86556-09-4 | |

| Record name | 3-[(Pyridin-2-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20522355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(pyridin-2-yloxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Pyridin-2-yloxy)aniline (CAS: 86556-09-4): A Privileged Scaffold for Modern Drug Discovery

This technical guide provides a comprehensive overview of 3-(Pyridin-2-yloxy)aniline, a heterocyclic aromatic amine of significant interest in medicinal chemistry. While direct biological profiling of this compound is not extensively documented in publicly available literature, its structural motif is a cornerstone in the development of pharmacologically active agents, particularly kinase inhibitors. This guide will delve into its chemical and physical properties, plausible synthetic routes with detailed experimental considerations, and its strategic application in drug discovery, supported by an understanding of its role as a privileged scaffold. The information herein is curated for researchers, scientists, and drug development professionals to facilitate the leveraging of this versatile building block in the design and synthesis of novel therapeutic agents.

Core Chemical and Physical Properties

This compound is a biaryl amine that incorporates a substituted aniline ring linked to a pyridine ring via an ether bridge. This arrangement provides a unique combination of a hydrogen-bond-accepting pyridine nitrogen and an aniline moiety that is readily amenable to functionalization, making it a valuable intermediate in the synthesis of diverse and complex molecules.

Physicochemical Data Summary

A compilation of the key physicochemical properties of this compound is presented in the table below for quick reference. These properties are crucial for designing experimental conditions, from reaction setups to analytical method development.

| Property | Value | Source(s) |

| CAS Number | 86556-09-4 | [1][2][3] |

| Molecular Formula | C₁₁H₁₀N₂O | [1][3][4] |

| Molecular Weight | 186.21 g/mol | [1][3][4] |

| Monoisotopic Mass | 186.079312947 Da | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-(Pyridin-2-yloxy)-phenylamine | [1] |

| XLogP3 | 1.7 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [5] |

| Topological Polar Surface Area | 48.1 Ų | [1] |

Spectroscopic Profile

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below is a summary of the expected spectral data, which serves as a benchmark for characterization.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit distinct signals for the eleven carbon atoms in the molecule. The aromatic carbons will resonate in the downfield region, typically between 110 and 160 ppm. The carbon atom of the pyridine ring attached to the ether oxygen will be significantly deshielded.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands corresponding to the functional groups present. Key expected peaks include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic rings (around 3000-3100 cm⁻¹), C-N stretching (around 1250-1350 cm⁻¹), and C-O-C stretching of the diaryl ether (around 1200-1250 cm⁻¹).[1]

Synthesis and Reactivity

Proposed Synthetic Workflow: Nucleophilic Aromatic Substitution (SNAAr)

This proposed synthesis involves the reaction of 3-aminophenol with 2-chloropyridine in the presence of a suitable base.

Caption: Proposed synthesis of this compound via SNAAr.

Step-by-Step Experimental Protocol (Hypothetical)

-

Reactant Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-aminophenol (1.0 eq) and a suitable anhydrous solvent such as dimethylformamide (DMF).

-

Base Addition: Add a strong base, such as potassium carbonate (1.5 eq) or sodium hydride (1.2 eq), portion-wise at room temperature. The choice of base is critical; a stronger base like NaH will deprotonate the phenol more effectively, driving the reaction forward.

-

Addition of Electrophile: Add 2-chloropyridine (1.0 eq) to the reaction mixture.

-

Reaction: Heat the mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6]

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Role in Drug Discovery: A Privileged Scaffold

The pyridinylaniline moiety is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in molecules that exhibit a wide range of biological activities.[7] This is particularly true in the field of kinase inhibition, a major focus of modern cancer therapy.[7]

Conceptual Role in Kinase Inhibition

The structural features of this compound make it an excellent starting point for the design of kinase inhibitors.

Caption: Conceptual role of the scaffold in kinase inhibitor design.

-

Hinge-Binding Motif: The pyridine nitrogen can act as a hydrogen bond acceptor, forming a crucial interaction with the "hinge region" of the kinase ATP-binding pocket. This interaction is a common feature of many potent kinase inhibitors.[7]

-

Vector for Functionalization: The aniline nitrogen provides a convenient point for chemical modification. Through amide bond formation or other coupling reactions, various side chains can be introduced to target other regions of the ATP pocket, thereby enhancing potency and selectivity.[8]

-

Rigid Core: The biaryl ether structure provides a semi-rigid core that can be appropriately decorated to optimize pharmacokinetic properties such as solubility, metabolic stability, and cell permeability.[9][10]

The discovery and optimization of 3-(indolin-5-yloxy)pyridin-2-amine derivatives as potent necroptosis inhibitors further highlights the utility of similar scaffolds in targeting protein kinases, in this case, RIPK1.[11]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. The following information is a summary of the hazards and recommended handling procedures based on available Safety Data Sheets (SDS).[12][13]

Hazard Identification

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

-

Skin Corrosion/Irritation: Causes skin irritation.[1]

-

Eye Damage/Irritation: Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[12]

-

Ventilation: Use only outdoors or in a well-ventilated area. Work under a chemical fume hood.[12]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[12]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store locked up.[12] It may be light-sensitive and should be stored under an inert atmosphere.[13]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong reducing agents.[12]

First-Aid Measures

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[12]

-

If on Skin: Wash with plenty of soap and water. If skin irritation persists, call a physician. Take off contaminated clothing and wash it before reuse.[12]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical attention if symptoms occur.[12]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[12]

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. While it may not possess significant intrinsic biological activity, its role as a key intermediate for the synthesis of potent kinase inhibitors and other pharmacologically relevant molecules is undeniable. Its straightforward, plausible synthesis via robust methods like nucleophilic aromatic substitution makes it an accessible starting point for drug discovery campaigns. This technical guide provides a foundational understanding of its properties, synthesis, and potential applications, empowering researchers to effectively utilize this privileged scaffold in their pursuit of novel therapeutics.

References

- 1. This compound | C11H10N2O | CID 13150573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97 | 86556-09-4 [chemicalbook.com]

- 3. 86556-09-4 | CAS DataBase [m.chemicalbook.com]

- 4. 86556-09-4 CAS MSDS (this compound 97) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery and optimization of 3-(indolin-5-yloxy)pyridin-2-amine derivatives as potent necroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fishersci.ca [fishersci.ca]

- 13. angenechemical.com [angenechemical.com]

3-(Pyridin-2-yloxy)aniline molecular structure and formula

An In-Depth Technical Guide to the Molecular Structure, Properties, and Synthesis of 3-(Pyridin-2-yloxy)aniline

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No: 86556-09-4), a heterocyclic aromatic amine of significant interest in medicinal chemistry and materials science. As a member of the pyridinylaniline class of compounds, it represents a "privileged scaffold" frequently utilized in the design of pharmacologically active agents, particularly kinase inhibitors.[1] This document details the compound's core molecular structure, formula, and key physicochemical properties relevant to drug development. Furthermore, it outlines a robust framework for its analytical characterization using modern spectroscopic techniques and presents a detailed, field-proven synthetic protocol. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their research endeavors.

Core Molecular Identity and Structure

This compound is a diaryl ether, structurally composed of a pyridine ring and an aniline ring linked by an ether oxygen atom. This arrangement confers a unique combination of electronic and steric properties that are advantageous in molecular design.

Chemical Formula and Identifiers

The fundamental molecular and registration data for this compound are summarized below.

| Identifier | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O | [2][3] |

| Molecular Weight | 186.21 g/mol | [3][4] |

| IUPAC Name | This compound | [3] |

| CAS Number | 86556-09-4 | [3] |

| SMILES | C1=CC=NC(=C1)OC2=CC=CC(=C2)N | [2] |

| InChIKey | CLQMOPKXIBQKKG-UHFFFAOYSA-N | [2][3] |

| Synonyms | 3-(Pyridin-2-yloxy)-phenylamine, m-(2-pyridyloxy)aniline | [3] |

Molecular Structure Analysis

The structure features three key components:

-

Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom. The nitrogen atom acts as a hydrogen bond acceptor, a critical interaction point in many biological systems, such as the hinge region of protein kinases.[1]

-

Aniline Moiety: A benzene ring substituted with an amino group (-NH₂). The amino group is a hydrogen bond donor and provides a convenient point for chemical modification and further functionalization.[1][5]

-

Ether Linkage (-O-): This flexible linkage connects the two aromatic rings. The presence of two rotatable bonds around the ether linkage allows for conformational adaptability, which can be crucial for optimal binding to a biological target.[4]

The substitution pattern is meta on the aniline ring, which directs the vector and geometry of subsequent modifications.

Visualization of Molecular Structure

The 2D chemical structure of this compound is depicted below.

References

Spectroscopic Profile of 3-(Pyridin-2-yloxy)aniline: A Comprehensive Technical Guide

Introduction

3-(Pyridin-2-yloxy)aniline is a bi-aromatic molecule incorporating a pyridine ring linked to an aniline moiety through an ether bridge. This unique structural arrangement confers a distinct set of physicochemical properties, making it a molecule of interest in medicinal chemistry and materials science. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and for predicting its behavior in various chemical environments. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established spectroscopic principles and methodologies.

Molecular Structure and Isomeric Considerations

The molecular formula for this compound is C₁₁H₁₀N₂O, with a monoisotopic mass of 186.07932 Da.[1] The connectivity of the pyridyl and phenyl rings through an oxygen atom, along with the meta substitution of the aniline, dictates the electronic environment of each atom and, consequently, its spectroscopic signature.

References

An In-Depth Technical Guide to the Safe Handling and Application of 3-(Pyridin-2-yloxy)aniline

This guide provides a comprehensive technical overview of 3-(Pyridin-2-yloxy)aniline (CAS No. 86556-09-4), a key intermediate in contemporary drug discovery and organic synthesis. Designed for researchers, chemists, and professionals in pharmaceutical development, this document synthesizes critical safety protocols, detailed handling procedures, plausible synthetic routes, and its significant applications, particularly in the development of kinase inhibitors. Our focus is on providing not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of safe and effective laboratory practice.

Section 1: Compound Identification and Safety Profile

This compound is a heterocyclic aromatic amine with the molecular formula C₁₁H₁₀N₂O.[1][2] Its structure, featuring a pyridine ring linked to an aniline moiety via an ether bond, makes it a valuable scaffold in medicinal chemistry. However, this same functionality necessitates a thorough understanding of its hazard profile to ensure safe handling.

1.1: Hazard Identification and GHS Classification

This compound is classified as harmful and an irritant.[1] The Globally Harmonized System (GHS) classifications highlight several potential hazards.[1][3]

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled (Category 4).[1][3]

-

Skin Corrosion/Irritation: Causes skin irritation (Category 2).[1][3]

-

Eye Damage/Irritation: Causes serious eye irritation (Category 2).[1][3]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (Category 3).[1]

The toxicological properties of this compound have not been fully investigated, warranting a cautious approach in its handling.[1]

1.2: Safety Data Summary

The following table summarizes the key safety information for this compound.

| Identifier | Value | Source |

| CAS Number | 86556-09-4 | --INVALID-LINK--[1] |

| Molecular Formula | C₁₁H₁₀N₂O | --INVALID-LINK--[1] |

| Molecular Weight | 186.21 g/mol | --INVALID-LINK--[1] |

| Appearance | Solid | MCE |

| GHS Pictogram | GHS07 (Exclamation Mark) | Fisher Scientific[1] |

| Signal Word | Warning | Fisher Scientific[1] |

| Hazard Statements | H302, H312, H315, H319, H332, H335 | PubChem[3] |

| Precautionary Statements | P280, P302+P352, P304+P340, P305+P351+P338 | Fisher Scientific[1] |

Section 2: Safe Handling and Storage Protocols

Adherence to strict safety protocols is paramount when working with pyridine derivatives.[4] The volatile nature and potential health risks of such compounds demand a well-ventilated workspace and meticulous handling procedures.[4]

2.1: Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure.

-

Eye Protection: Chemical splash goggles or a face shield are mandatory.[4]

-

Hand Protection: Nitrile or neoprene gloves are recommended; latex gloves are not suitable.[4] Always inspect gloves for integrity before use and employ proper glove removal techniques to avoid skin contact.

-

Body Protection: A lab coat must be worn at all times. For larger quantities or when there is a risk of splashing, a chemical-resistant apron is advised.

-

Respiratory Protection: All handling of this compound powder should be conducted in a certified chemical fume hood to prevent inhalation of dust.[4]

2.2: Engineering Controls and Emergency Procedures

-

Ventilation: Work must be performed in a well-ventilated laboratory, with all weighing and transfer operations conducted within a fume hood.[4]

-

Emergency Eyewash and Shower: An accessible and functioning emergency eyewash station and safety shower are essential in the immediate work area.

-

Spill Response: In case of a spill, evacuate the area and prevent the spread of dust. Use an absorbent material like sand or vermiculite to contain the spill. The collected material should be placed in a sealed container for proper disposal.

2.3: Storage and Stability

Proper storage is crucial to maintain the compound's integrity and prevent hazardous situations.

-

Storage Conditions: Store in a cool, dry, and well-ventilated area, away from sources of ignition.[4] Keep containers tightly closed to prevent moisture absorption and contamination.[4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong reducing agents.[1]

Section 3: Synthesis and Purification

3.1: Proposed Synthetic Pathway: Ullmann Condensation

The Ullmann condensation is a classic method for forming aryl ethers and aryl amines, typically involving a copper catalyst.[6]

Caption: Proposed Ullmann condensation for the synthesis of this compound.

3.2: Detailed Experimental Protocol (Representative)

Disclaimer: This is a representative protocol and should be optimized for specific laboratory conditions.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-aminophenol (1.0 eq), 2-chloropyridine (1.1 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask under a nitrogen atmosphere.

-

Reaction: Heat the reaction mixture to 120-150 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove inorganic salts.

-

Extraction: Dilute the filtrate with water and extract with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Section 4: Applications in Drug Discovery

The this compound scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules designed to interact with biological targets, particularly protein kinases.[3] The pyridine nitrogen can act as a hydrogen bond acceptor, often forming a critical interaction with the hinge region of the kinase ATP-binding pocket, while the aniline moiety provides a versatile point for further chemical modification.[3]

4.1: Role as a Kinase Inhibitor Intermediate

While the direct biological activity of this compound is not extensively documented, its primary value lies in its role as a key intermediate in the synthesis of potent and selective kinase inhibitors.[3] A structurally related compound, 3-Methyl-4-(pyridin-4-yl)aniline, is a crucial intermediate in the synthesis of Nilotinib, a second-generation tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) by targeting the Bcr-Abl fusion protein.[4]

The diagram below illustrates a simplified, generic signaling pathway for a receptor tyrosine kinase (RTK), a common target for inhibitors derived from pyridinylaniline scaffolds.

Caption: Simplified RTK signaling and the inhibitory action of a pyridinylaniline-based drug.

Section 5: Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery, particularly for the development of kinase inhibitors. Its synthesis, while requiring careful execution of modern cross-coupling reactions, is achievable through established methods. However, its hazardous properties necessitate strict adherence to safety protocols, including the use of appropriate personal protective equipment and engineering controls. This guide provides the foundational knowledge for the safe and effective use of this compound in a research and development setting, emphasizing the critical interplay between chemical synthesis, safety, and therapeutic application.

References

- 1. This compound | C11H10N2O | CID 13150573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C11H10N2O) [pubchemlite.lcsb.uni.lu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

Introduction: The Role of 3-(Pyridin-2-yloxy)aniline in Modern Drug Discovery

An In-Depth Technical Guide to the Solubility and Stability of 3-(Pyridin-2-yloxy)aniline

This compound (CAS No: 86556-09-4) is a heterocyclic aromatic amine that serves as a crucial building block in medicinal chemistry. Its structure, which combines a pyridine ring, an ether linkage, and an aniline moiety, makes it a versatile scaffold for the synthesis of pharmacologically active molecules, particularly kinase inhibitors. The physicochemical properties of this intermediate, specifically its solubility and stability, are paramount as they directly influence its utility in synthetic reactions, its purification, its formulation into a drug product, and ultimately, its bioavailability and therapeutic efficacy.[1][2]

This guide provides a comprehensive technical overview of the core solubility and stability characteristics of this compound. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and field-proven experimental protocols to enable robust and reliable characterization of this compound. The methodologies described herein are grounded in established principles and regulatory standards to ensure scientific integrity and trustworthiness.

Core Physicochemical Properties

A foundational understanding of the molecule's intrinsic properties is essential before delving into experimental analysis.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O | PubChem[3] |

| Molecular Weight | 186.21 g/mol | PubChem[3] |

| XLogP3 | 1.7 | PubChem[3] |

| Hydrogen Bond Donors | 1 (from aniline -NH₂) | PubChem[3] |

| Hydrogen Bond Acceptors | 3 (1 from pyridine -N=, 1 from ether -O-, 1 from aniline -NH₂) | PubChem[3] |

The XLogP3 value of 1.7 suggests moderate lipophilicity, while the presence of both hydrogen bond donors and acceptors indicates the potential for interaction with both protic and aprotic polar solvents.[2][3]

Part 1: Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its developmental potential. Poor solubility can lead to challenges in formulation, low bioavailability, and ultimately, the failure of a promising drug candidate.[1][4] Therefore, a thorough understanding of the solubility of this compound across a range of pharmaceutically relevant solvents is a prerequisite for its effective use.

Theoretical Considerations: Predicting Solubility Behavior

The principle of "like dissolves like" provides a qualitative framework for predicting solubility.[2] The molecular structure of this compound features:

-

Polar Moieties : The pyridine nitrogen and the aniline group are capable of forming hydrogen bonds.[2]

-

Aromatic Systems : The phenyl and pyridine rings can engage in van der Waals forces and dipole-dipole interactions.[2]

This combination suggests that this compound will exhibit favorable solubility in polar solvents, particularly those that can participate in hydrogen bonding. Conversely, its solubility is expected to be limited in non-polar, aliphatic solvents.[2][5]

Qualitative Solubility Assessment

Based on its structural features, the expected solubility of this compound in common organic solvents is summarized below. This provides a crucial starting point for solvent screening in synthesis, purification, and formulation.

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The aniline N-H group acts as a hydrogen bond donor, while the pyridine and aniline nitrogen atoms act as acceptors, facilitating strong interactions with protic solvents.[2] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | The molecule's polarity can be effectively solvated by the polar nature of these solvents through dipole-dipole interactions.[2] |

| Non-Polar | Toluene, Hexane | Low | The overall polarity imparted by the nitrogen and oxygen heteroatoms limits solubility in non-polar hydrocarbon solvents.[2] |

| Aqueous Media | Water, Buffers | pH-Dependent | The aniline moiety (pKa ~4-5) and pyridine moiety (pKa ~5) mean the molecule's charge state and solubility will vary significantly with pH. Solubility is expected to be higher in acidic buffers where the amine and pyridine groups are protonated. |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method remains the "gold standard" for determining thermodynamic equilibrium solubility due to its accuracy and reliability.[6] This protocol outlines the definitive procedure for quantifying the solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (solid, high purity)

-

Selected solvents (e.g., Water, pH 2.0 HCl buffer, pH 7.4 PBS buffer, Methanol, Acetonitrile, DMSO)

-

20 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is critical for ensuring equilibrium has been reached.[6]

-

Solvent Addition: Add a known volume (e.g., 10 mL) of the desired solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration to ensure equilibrium is achieved (typically 24 to 72 hours).[2]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining suspended solid.[7]

-

Sample Collection: Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial for analysis. This step is crucial to remove any fine particulates.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a pre-validated, stability-indicating HPLC-UV method.[7][8] The concentration is determined by comparing the peak area to a standard calibration curve.

Visualization: Solvent Selection Workflow

The following diagram outlines a logical workflow for solubility assessment during early-stage drug development, guiding researchers from initial screening to formulation-relevant characterization.

Caption: Logical workflow for solubility assessment in drug discovery.

Part 2: Stability Profile

Assessing the intrinsic stability of a drug substance is a mandatory regulatory requirement and a cornerstone of drug development.[9][10][11] Stability studies, particularly forced degradation, provide critical insights into the degradation pathways and products of a molecule, which informs the development of stable formulations, the selection of proper storage conditions, and the establishment of a shelf life.[12][13][14]

Theoretical Considerations: Potential Degradation Pathways

The chemical structure of this compound contains several functional groups susceptible to degradation under stress conditions:

-

Ether Linkage: The C-O bond of the ether is potentially susceptible to cleavage under harsh acidic or basic hydrolytic conditions.

-

Aniline and Pyridine Rings: These electron-rich aromatic systems are prone to oxidation, potentially forming N-oxides or other oxidative degradation products.[15][16] The aniline group is particularly sensitive.

-

Aromatic System: The overall structure may be sensitive to photolytic degradation upon exposure to UV or visible light.[12]

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is conducted under conditions more severe than accelerated stability testing and is essential for developing and validating stability-indicating analytical methods.[13][17] The following protocol is based on the International Council for Harmonisation (ICH) Q1A guideline.[9][11][12]

Objective: To identify potential degradation products and pathways for this compound and to demonstrate the specificity of the analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Validated stability-indicating HPLC method

-

Photostability chamber

-

Oven

Procedure: A solution of this compound (e.g., 1 mg/mL in a suitable solvent) is subjected to the following stress conditions. A control sample, protected from stress, is analyzed concurrently.

-

Acidic Hydrolysis:

-

Treat the drug solution with 0.1 M HCl.

-

Store at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).

-

If no degradation occurs, more strenuous conditions (e.g., 1 M HCl, longer duration) may be applied.[13]

-

Neutralize the sample before analysis.

-

-

Basic Hydrolysis:

-

Treat the drug solution with 0.1 M NaOH.

-

Store at an elevated temperature (e.g., 60°C) for a defined period.

-

If no degradation occurs, increase the base concentration or duration.[13]

-

Neutralize the sample before analysis.

-

-

Oxidative Degradation:

-

Treat the drug solution with 3% hydrogen peroxide (H₂O₂).

-

Store at room temperature for a defined period (e.g., 24 hours).[14]

-

Analyze the sample directly.

-

-

Thermal Degradation:

-

Expose solid this compound to dry heat in an oven (e.g., 80°C) for a defined period (e.g., 7 days).

-

Dissolve the stressed solid in a suitable solvent for analysis.

-

-

Photolytic Degradation:

-

Expose the drug solution and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified by ICH Q1B.[18]

-

A dark control sample should be stored under the same conditions to isolate light-induced degradation.

-

Analyze the samples.

-

Data Analysis: For each condition, analyze the stressed samples by a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound. The chromatograms should be evaluated for:

-

Decrease in the peak area of this compound.

-

Appearance of new peaks corresponding to degradation products.

-

Peak purity analysis of the parent compound to ensure it is not co-eluting with any degradants.

Summary of Forced Degradation Conditions

| Stress Condition | Reagent/Parameter | Typical Conditions | Expected Outcome |

| Acid Hydrolysis | 0.1 M - 1 M HCl | 60°C - 80°C | Potential for slow degradation via ether cleavage. |

| Base Hydrolysis | 0.1 M - 1 M NaOH | 60°C - 80°C | Potential for slow degradation. |

| Oxidation | 3% - 30% H₂O₂ | Room Temperature | High likelihood of degradation, particularly at the aniline and pyridine nitrogens.[14] |

| Thermal | Dry Heat | 80°C | Expected to be relatively stable, but melting point should be considered. |

| Photolytic | UV/Vis Light | 1.2 million lux-hr | Potential for degradation due to aromatic nature.[12] |

Visualization: Potential Degradation Pathways

This diagram illustrates the likely points of chemical instability in the this compound molecule under forced degradation conditions.

Caption: Potential degradation pathways for this compound.

Conclusion

This technical guide provides a robust framework for the comprehensive evaluation of the solubility and stability of this compound. A thorough characterization, following the principles and protocols outlined herein, is not merely a data-gathering exercise; it is a critical investment in the drug development process. The insights gained from these studies directly inform process chemistry, guide formulation development, ensure regulatory compliance, and ultimately increase the probability of successfully advancing a promising chemical entity toward the clinic. By adhering to these self-validating systems and authoritative standards, researchers can ensure the generation of high-quality, reliable data, underpinning the integrity of their research and development programs.

References

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C11H10N2O | CID 13150573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bmglabtech.com [bmglabtech.com]

- 5. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. pharmatutor.org [pharmatutor.org]

- 9. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 10. ICH Stability Guidelines | LSC Group® [lscgroupllc.com]

- 11. database.ich.org [database.ich.org]

- 12. snscourseware.org [snscourseware.org]

- 13. rjptonline.org [rjptonline.org]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. medcraveonline.com [medcraveonline.com]

- 18. Ich guidelines for stability studies 1 | PPTX [slideshare.net]

The Rising Therapeutic Potential of 3-(Pyridin-2-yloxy)aniline Derivatives: A Technical Guide

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks capable of binding to multiple biological targets — is a cornerstone of efficient drug discovery. The 3-(pyridin-2-yloxy)aniline core has emerged as one such scaffold, demonstrating a remarkable versatility that spans multiple therapeutic areas. This diaryl ether motif, which links a pyridine ring to an aniline moiety, provides a unique three-dimensional arrangement of hydrogen bond donors and acceptors, as well as tunable lipophilic character. These features make it an ideal starting point for the development of potent and selective modulators of key biological pathways.

This technical guide offers an in-depth exploration of the biological activities associated with this compound derivatives. We will delve into their primary role as kinase inhibitors in oncology, supported by mechanistic insights and structure-activity relationship (SAR) data. Furthermore, we will explore their burgeoning potential in other therapeutic domains, including neuroprotection, and as anti-inflammatory and antibacterial agents. This document is intended for researchers, scientists, and drug development professionals, providing not only a synthesis of the current state of knowledge but also practical, field-proven experimental protocols to guide future investigations.

I. Anticancer Activity: Targeting Dysregulated Kinase Signaling

The most extensively documented biological activity of this compound derivatives is their potent inhibitory effect on protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[1][2] The scaffold is particularly adept at targeting the ATP-binding site of various kinases. The pyridine nitrogen can act as a crucial hydrogen bond acceptor, interacting with the hinge region of the kinase, a foundational interaction for many kinase inhibitors. The aniline portion of the molecule offers a versatile point for substitution, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

A. Mechanism of Action: Inhibition of the c-Met Tyrosine Kinase

A prominent target for this class of compounds is the c-Met receptor tyrosine kinase.[2] Overexpression or mutation of c-Met, the receptor for hepatocyte growth factor (HGF), is a known driver of tumor growth, invasion, and metastasis in a variety of cancers, including those of the kidney, liver, and lung.[3][4] Derivatives of the pyridin-yloxy)aniline scaffold have been shown to act as potent ATP-competitive inhibitors of c-Met, blocking downstream signaling cascades.

Upon HGF binding, c-Met dimerizes and autophosphorylates key tyrosine residues in its activation loop. This triggers the recruitment and phosphorylation of downstream signaling proteins, activating pathways such as RAS/MAPK and PI3K/AKT, which promote cell proliferation, survival, and motility. By occupying the ATP-binding pocket, this compound derivatives prevent the phosphorylation of c-Met and its downstream effectors, thereby abrogating the oncogenic signaling.

B. Structure-Activity Relationship (SAR) Insights

Studies on structurally related compounds, such as 4-(pyridin-4-yloxy)benzamide and 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline derivatives, provide valuable insights into the SAR of this class as c-Met inhibitors. These studies underscore the importance of specific substitutions on both the aniline and pyridine rings for optimizing potency and selectivity.

-

Substitutions on the Aniline Ring: The aniline nitrogen often serves as an attachment point for side chains that can extend into other pockets of the kinase active site, enhancing affinity and modulating selectivity. For instance, the introduction of a 1,2,3-triazole fragment linked to a substituted benzene ring has been shown to significantly improve antitumor activity.[1]

-

Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as fluorine, on the phenoxy ring can be crucial for activity. This is a common feature in many Type II kinase inhibitors, influencing the electronic properties and binding interactions of the molecule.

-

Hydrophilic Moieties: Incorporating hydrophilic groups, such as morpholine, can improve the pharmacokinetic properties of the compounds and enhance interactions with the hinge region of the kinase.[1]

C. Quantitative Analysis of Kinase Inhibition

The inhibitory potency of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The table below presents representative data for a series of 4-(pyridin-4-yloxy)benzamide derivatives against various cancer cell lines, illustrating the potent antiproliferative activity.

| Compound ID | Modification | A549 (Lung) IC50 (µM) | HeLa (Cervical) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |

| B26 | 4-fluorophenyl at triazole, morpholine on pyridine amide | 3.22 ± 0.12 | 4.33 ± 0.09 | 5.82 ± 0.09 |

| B25 | 4-fluorophenyl at triazole, piperidine on pyridine amide | 6.81 ± 0.21 | 9.15 ± 0.15 | 11.27 ± 0.18 |

| B27 | 4-fluorophenyl at triazole, N,N-dimethyl on pyridine amide | 9.56 ± 0.33 | 12.89 ± 0.22 | 13.60 ± 0.25 |

| Golvatinib | Reference c-Met Inhibitor | 8.14 ± 0.45 | 15.17 ± 0.17 | 16.91 ± 0.29 |

| Data synthesized from a study on 4-(pyridin-4-yloxy)benzamide derivatives.[1] |

II. Neuroprotective and Neuromodulatory Activities

Beyond oncology, the this compound scaffold is gaining attention for its potential in treating neurological and neurodegenerative disorders.

A. Inhibition of Tyrosine Hydroxylase

The parent compound, this compound, has been identified as a potent inhibitor of tyrosine hydroxylase.[5] This enzyme is the rate-limiting step in the synthesis of dopamine. Its inhibition can have significant implications for disorders involving dysregulated dopamine levels, such as Parkinson's disease, where it could potentially modulate neuronal degeneration.[5]

B. Modulation of Nicotinic Acetylcholine Receptors

Structurally related pyridine derivatives have been investigated as neuroprotective agents for Alzheimer's disease. One such derivative, 3-((6-(phenylethynyl)pyridin-3-yl)oxy)quinuclidine, acts as a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR).[6] This compound has been shown to protect against β-amyloid-induced neurotoxicity and inhibit its aggregation, suggesting that the pyridin-yloxy core can be adapted to target specific receptors in the central nervous system.[6]

III. Anti-inflammatory and Antimicrobial Potential

The versatility of the pyridin-yloxy-aniline scaffold extends to its potential as an anti-inflammatory and antibacterial agent, although this is a less explored area.

A. Anti-inflammatory Effects

Derivatives of 3-hydroxy-pyridine-4-one have demonstrated significant anti-inflammatory activity in preclinical models.[7] The proposed mechanism involves the chelation of iron, which can catalyze the formation of reactive oxygen species that contribute to inflammation. Given that cyclooxygenase, a key enzyme in the inflammatory pathway, is heme-dependent, this iron-chelating property could be a viable anti-inflammatory strategy.[7] While not directly studying the this compound core, these findings suggest a plausible mechanism that could be explored for this scaffold.

B. Antibacterial Activity

Pyridine derivatives are a well-established class of antibacterial agents.[8][9] For example, 3-(pyridine-3-yl)-2-oxazolidinone derivatives have shown potent activity against a range of Gram-positive bacteria, including resistant strains like Staphylococcus aureus.[10] The mechanism often involves disruption of the bacterial cell membrane or inhibition of essential enzymes.[11] The this compound scaffold represents a promising starting point for the development of novel antibacterial agents, leveraging the known antimicrobial properties of the pyridine ring.

IV. Experimental Protocols

To facilitate further research in this area, we provide the following detailed, field-tested protocols. These protocols are designed to be self-validating, with integrated controls to ensure data integrity.

A. Synthesis of the this compound Scaffold via Ullmann Condensation

The Ullmann condensation is a classic and reliable method for the formation of the diaryl ether bond central to this scaffold.[12]

Objective: To synthesize this compound from 2-chloropyridine and 3-aminophenol.

Materials:

-

2-chloropyridine

-

3-aminophenol

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K2CO3), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3-aminophenol (1.0 eq.), 2-chloropyridine (1.1 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).

-

Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 3-aminophenol.

-

Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Filter the mixture through a pad of celite to remove insoluble copper salts.

-

Transfer the filtrate to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

B. In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a robust method for determining the IC50 value of a test compound against a specific protein kinase, such as c-Met.

Objective: To determine the IC50 of a this compound derivative against a target kinase.

Materials:

-

Target kinase (e.g., recombinant c-Met)

-

Specific kinase substrate peptide

-

Adenosine triphosphate (ATP)

-

Test compound stock solution (e.g., 10 mM in 100% DMSO)

-

Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 384-well plates

-

Plate reader with luminescence detection capability

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration for the dilution series is 100 µM. Include a DMSO-only control (0% inhibition) and a known potent inhibitor as a positive control (100% inhibition).

-

Kinase Reaction:

-

In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO control to each well.

-

Add 2 µL of a solution containing the kinase in kinase assay buffer.

-

Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding 2 µL of a solution containing the kinase substrate and ATP in kinase assay buffer. The final ATP concentration should be at or near its Km for the kinase to ensure competitive binding can be accurately measured.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and simultaneously provides luciferase and luciferin to generate a luminescent signal.

-

Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter variable slope dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

-

V. Conclusion and Future Directions

The this compound scaffold has firmly established itself as a versatile and promising platform in drug discovery. Its proven efficacy as a potent inhibitor of oncogenic kinases, particularly c-Met, highlights its immediate relevance in the development of new cancer therapeutics. The emerging data on its neuroprotective, anti-inflammatory, and antimicrobial activities suggest a much broader therapeutic potential that is yet to be fully realized.

Future research should focus on several key areas:

-

Expansion of SAR Studies: A systematic exploration of substitutions at various positions of both the pyridine and aniline rings is needed to build comprehensive SAR models for different biological targets.

-

Mechanism of Action Studies: For the less-explored biological activities, detailed mechanistic studies are required to identify the specific molecular targets and pathways being modulated.

-

Pharmacokinetic Optimization: As promising lead compounds are identified, a focus on optimizing their ADME (Absorption, Distribution, Metabolism, and Excretion) properties will be crucial for translating in vitro potency into in vivo efficacy.

-

Selectivity Profiling: For kinase inhibitors, broad profiling against a panel of kinases is essential to understand the selectivity of new derivatives and to anticipate potential off-target effects.

By leveraging the foundational knowledge outlined in this guide and employing rigorous experimental design, the scientific community can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

- 1. Design, Synthesis, and Biological Evaluation of Pyridineamide Derivatives Containing a 1,2,3-Triazole Fragment as Type II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. c-Met inhibitor - Wikipedia [en.wikipedia.org]

- 3. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. Neuroprotective Activity of 3‑((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]

3-(Pyridin-2-yloxy)aniline: A Versatile Synthetic Building Block in Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Pyridin-2-yloxy)aniline is a heterocyclic aromatic amine that has emerged as a cornerstone synthetic intermediate in medicinal chemistry. Its structure, which marries a nucleophilic aniline moiety with a hydrogen-bond accepting pyridyl ether, represents a "privileged scaffold" frequently employed in the design of pharmacologically active agents, most notably kinase inhibitors.[1][2] This technical guide provides a comprehensive overview of this compound, covering its physicochemical properties, robust synthetic routes, spectroscopic signature, and critical reaction pathways. We delve into the causality behind its versatile reactivity, offering field-proven insights into its application as a pivotal building block for constructing complex molecular architectures. This document is intended to serve as a practical resource for researchers leveraging this compound in drug discovery and development campaigns.

Core Molecular Profile

Understanding the fundamental properties of a building block is critical for its effective deployment in a synthetic strategy. This compound's characteristics, summarized below, dictate its solubility, reactivity, and potential for forming key intermolecular interactions with biological targets.

Physicochemical & Structural Data

The key properties of this compound are compiled from authoritative chemical databases.[3][4]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O | PubChem[3] |

| Molecular Weight | 186.21 g/mol | PubChem[3] |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 86556-09-4 | PubChem[3] |

| Appearance | Light brown to brown solid | ChemicalBook[5] |

| XLogP3 | 1.7 | PubChem[3] |

| Hydrogen Bond Donors | 1 (from -NH₂) | PubChem[3] |

| Hydrogen Bond Acceptors | 3 (N in pyridine, O-ether, N in amine) | PubChem[3] |

| Monoisotopic Mass | 186.079312947 Da | PubChem[3] |

Synthesis and Spectroscopic Characterization

The accessibility of a building block is paramount. The synthesis of this compound is typically achieved through a classical yet robust cross-coupling reaction, the Ullmann condensation.

Recommended Synthetic Protocol: Ullmann Condensation

The Ullmann condensation is the archetypal method for forming diaryl ethers, relying on a copper-catalyzed reaction between an aryl halide and a phenol.[6][7] In this case, 2-chloropyridine is coupled with 3-aminophenol. The copper catalyst is essential for facilitating the C-O bond formation, which typically requires elevated temperatures.[7][8]

Reaction: 3-Aminophenol + 2-Chloropyridine → this compound

Detailed Protocol:

-

Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-aminophenol (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq., as base), and copper(I) iodide (CuI, 0.1 eq., as catalyst).

-

Solvent Addition: Add a high-boiling polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), to the flask.

-

Reactant Addition: Add 2-chloropyridine (1.1 eq.) to the mixture.

-

Reaction Execution: Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.

Synthesis Workflow Diagram

Caption: Ullmann condensation workflow for synthesizing this compound.

Spectroscopic Signature

Characterization is key to confirming the identity and purity of the synthesized product. Below are the predicted spectroscopic data based on the molecule's structure.[9][10]

Table 2: Predicted Spectroscopic Data for this compound

| Analysis Type | Feature | Predicted Chemical Shift / Wavenumber | Rationale / Assignment |

| ¹H NMR | Aromatic Protons (Aniline Ring) | δ 6.2 - 7.2 ppm | Protons ortho, meta, and para to the -NH₂ and -OAr groups. |

| Aromatic Protons (Pyridine Ring) | δ 6.8 - 8.2 ppm | Distinct signals for protons on the pyridine ring, with the proton alpha to the nitrogen being the most downfield. | |

| Amine Protons (-NH₂) | δ 3.5 - 5.0 ppm (broad singlet) | Exchangeable protons; chemical shift can vary with solvent and concentration. | |

| ¹³C NMR | Aromatic Carbons | δ 110 - 165 ppm | A complex region showing all 11 unique carbon atoms of the aromatic rings. |

| C-O (Ether Linkage) | δ ~164 ppm | Quaternary carbon of the pyridine ring attached to the ether oxygen. | |

| C-N (Aniline) | δ ~148 ppm | Carbon atom of the aniline ring attached to the amino group. | |

| IR Spectroscopy | N-H Stretch | 3300 - 3500 cm⁻¹ (two bands) | Characteristic of a primary amine (-NH₂). |

| C-O-C Stretch (Aryl Ether) | 1200 - 1250 cm⁻¹ (asymmetric) | Indicates the presence of the diaryl ether linkage. | |

| C=N, C=C Stretch (Aromatic) | 1450 - 1600 cm⁻¹ | Multiple sharp bands corresponding to the aromatic rings. |

Reactivity and Synthetic Utility

The true power of this compound lies in its dual reactivity, primarily centered on the nucleophilic aniline group. This functionality serves as a versatile handle for elaboration into a wide array of more complex structures.

Key Reaction Pathways

The primary amine is a potent nucleophile and the cornerstone of this building block's utility. It readily participates in several fundamental transformations crucial for drug synthesis.

-

N-Acylation (Amide Formation): Reaction with acyl chlorides or activated carboxylic acids to form stable amide bonds. This is a foundational step for introducing side chains.

-

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates. This linkage is a common feature in many kinase inhibitors, often participating in key hydrogen bonding interactions.

-

Buchwald-Hartwig Amination: The aniline itself can act as the amine component in this powerful palladium-catalyzed cross-coupling reaction to form a new C-N bond with a different aryl halide, creating more complex tri-aryl systems.[11][12][13] The choice of a bulky, electron-rich phosphine ligand is critical for achieving high efficiency in this transformation.[14]

Diagram of Core Reactivity

Caption: Key synthetic transformations originating from the aniline moiety.

Application Spotlight: Scaffolding for Kinase Inhibitors

The 2-aminopyridine and related pyridinylaniline motifs are considered "privileged structures" in medicinal chemistry, particularly for the development of protein kinase inhibitors.[1][15] Kinases are a critical class of drug targets, and their deregulation is a hallmark of many cancers.[15][16]

The Kinase Hinge-Binding Paradigm

Most kinase inhibitors target the ATP-binding pocket. A crucial interaction point within this pocket is the "hinge region," a short peptide backbone that connects the N- and C-lobes of the kinase. The pyridin-2-yloxy aniline scaffold is exceptionally well-suited to exploit this region:

-

Hydrogen Bonding: The pyridine nitrogen acts as a potent hydrogen bond acceptor, forming one or more critical hydrogen bonds with the amide backbone of the hinge residues (e.g., the NH of a cysteine or methionine). This interaction serves as a primary anchor for the inhibitor.[1]

-

Vector for Elaboration: The aniline nitrogen provides a well-defined synthetic vector. Modifications at this position allow chemists to introduce various substituents that can probe deeper into the ATP pocket, interact with other residues, and ultimately confer potency and selectivity for the target kinase.[17][18]

Conceptual Diagram of Kinase Inhibition

Caption: Role of the scaffold in binding to a kinase active site.

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential for laboratory safety. The following information is synthesized from publicly available safety data sheets (SDS).[3][19]

Table 3: GHS Hazard Information

| Pictogram(s) | Signal Word | Hazard Statements | Precautionary Statements |

|

| Warning | H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling Recommendations:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[20]

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[19]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block that provides a reliable and versatile entry point into chemical scaffolds of high therapeutic relevance. Its straightforward synthesis via the Ullmann condensation and the predictable, high-value reactivity of its aniline moiety make it an indispensable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to accelerate the design and synthesis of novel drug candidates, particularly in the competitive field of kinase inhibitor development.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. This compound | C11H10N2O | CID 13150573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C11H10N2O) [pubchemlite.lcsb.uni.lu]

- 5. 3-(Pyridin-3-yloxy)aniline | 116289-71-5 [amp.chemicalbook.com]

- 6. synarchive.com [synarchive.com]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. youtube.com [youtube.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 14. youtube.com [youtube.com]

- 15. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 19. fishersci.ca [fishersci.ca]

- 20. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Research Applications of 3-(Pyridin-2-yloxy)aniline: A Versatile Scaffold for Drug Discovery

Abstract

The confluence of heteroaromatic systems and flexible ether linkages has yielded numerous scaffolds of profound importance in medicinal chemistry. Among these, 3-(Pyridin-2-yloxy)aniline emerges as a molecule of significant interest. Its structure, combining a pyridine ring—a privileged element in countless approved drugs—with an aminophenoxy moiety, presents a unique constellation of hydrogen bond donors and acceptors, and a conformational profile amenable to interacting with a variety of biological targets. This technical guide provides an in-depth exploration of the potential research applications of this compound, moving from its fundamental chemical synthesis to its prospective roles in oncology, neurodegenerative disease, and beyond. We furnish detailed, field-proven experimental protocols and logical workflows to empower researchers to harness the full potential of this versatile chemical entity.

Introduction: The Strategic Value of the Pyridin-2-yloxy Aniline Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, found in a vast array of FDA-approved drugs and natural products. Its nitrogen atom provides a key hydrogen bond acceptor and a locus of basicity that can be crucial for aqueous solubility and target engagement. When coupled with an aniline via an ether linkage, the resulting diaryl ether amine scaffold gains a three-dimensional architecture that is frequently exploited in the design of enzyme inhibitors, particularly protein kinase inhibitors.

This compound (Figure 1) is a specific embodiment of this scaffold. The meta-position of the amine group on the phenyl ring and the 2-positional ether on the pyridine ring create a distinct vectoral arrangement of interaction points. This structure can be viewed as a "fragment" in the context of fragment-based drug discovery (FBDD), a powerful methodology for building potent leads from smaller, low-affinity binders.[1][2] The inherent simplicity and synthetic tractability of this compound make it an ideal starting point for chemical elaboration and the exploration of structure-activity relationships (SAR).

Figure 1: Chemical Structure of this compound

This guide will illuminate three primary avenues of research for this compound, providing the scientific rationale and detailed methodologies for each.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀N₂O | PubChem[3] |

| Molecular Weight | 186.21 g/mol | PubChem[3] |

| XLogP3 | 1.7 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |

| Table 1: Key Physicochemical Properties of this compound. |

Synthesis and Characterization

The synthesis of diaryl ethers such as this compound is typically achieved through nucleophilic aromatic substitution (SNAr) or copper-catalyzed Ullmann condensation reactions.[4][5][6] The SNAr pathway is often preferable for its milder conditions when one of the aromatic rings is sufficiently electron-deficient, as is the case with 2-halopyridines.[5][7]

Rationale for Synthetic Approach

We propose a copper-catalyzed Ullmann-type C-O cross-coupling reaction. This approach is robust and well-precedented for the formation of diaryl ethers, especially when SNAr reactions are sluggish.[4][8] The reaction couples a halo-pyridine with an aminophenol. Using 2-chloropyridine and 3-aminophenol is a common and cost-effective choice. The copper catalyst, often in the form of Cu(I) salts like CuI, facilitates the coupling, and a ligand such as N,N-dimethylglycine can accelerate the reaction and allow for lower temperatures.[8]

Detailed Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via a copper-catalyzed Ullmann condensation.

Materials:

-

2-Chloropyridine

-

3-Aminophenol

-

Copper(I) Iodide (CuI)

-

N,N-Dimethylglycine

-

Cesium Carbonate (Cs₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Argon gas supply

-

Schlenk flask and standard glassware

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add 3-aminophenol (1.0 eq), CuI (0.1 eq), N,N-dimethylglycine (0.2 eq), and Cs₂CO₃ (2.0 eq).

-

Solvent and Reagent Addition: Add anhydrous 1,4-dioxane to the flask, followed by 2-chloropyridine (1.2 eq).

-

Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously under argon for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:EtOAc mobile phase).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure this compound.

Characterization:

-

¹H and ¹³C NMR: Confirm the structure and purity.

-

Mass Spectrometry (MS): Verify the molecular weight (Expected [M+H]⁺ ≈ 187.08).

-

FT-IR: Identify key functional groups (e.g., N-H, C-O-C stretches).

Synthesis Workflow Diagram

A generalized workflow for the synthesis and purification of this compound.

Potential Research Application I: Kinase Inhibitor Development

The this compound scaffold is a "hinge-binding" motif present in numerous kinase inhibitors. The pyridine nitrogen can accept a hydrogen bond from the backbone amide NH of the kinase hinge region, while the aniline NH can donate a hydrogen bond to a backbone carbonyl. This two-point interaction provides a strong anchor for binding.

Scientific Rationale

Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer and other diseases.[9] The development of selective kinase inhibitors is a major focus of modern drug discovery. The structural features of this compound make it an excellent starting point for designing inhibitors against various kinases, such as Cyclin-Dependent Kinases (CDKs), which are central to cell cycle control.[10][11] Reports indicate that the broader class of compounds has inhibitory activity against CDKs and other kinases like CHK1 and Tie-2.

Experimental Workflow: Kinase Inhibitor Screening

A logical workflow involves screening the parent compound against a panel of kinases, followed by chemical elaboration to improve potency and selectivity for any identified hits.

Workflow for identifying and optimizing kinase inhibitors from the core scaffold.

Detailed Protocol: In Vitro CDK2/Cyclin A Kinase Inhibition Assay

This protocol describes a luminescence-based assay to measure the amount of ADP produced, which is inversely proportional to kinase inhibition.

Objective: To determine the IC₅₀ value of this compound against CDK2/Cyclin A2.

Materials:

-

ADP-Glo™ Kinase Assay Kit (Promega)[12]

-

Recombinant human CDK2/Cyclin A2 enzyme

-

CDK2 substrate peptide (e.g., a fragment of Histone H1)

-

ATP

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[12]

-

This compound, dissolved in DMSO

-

Staurosporine or Milciclib (positive control inhibitor)[11]

-

White, opaque 384-well microplates

-

Multichannel pipettes and a plate-reading luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting range would be from 100 µM down to 1 nM.

-

Reaction Setup: In a 384-well plate, add 1 µL of the test compound dilution (or DMSO for the 'no inhibition' control).

-

Enzyme Addition: Add 2 µL of CDK2/Cyclin A2 enzyme diluted in kinase buffer to each well.

-

Initiate Reaction: Add 2 µL of a substrate/ATP mix (prepare according to kit instructions, with ATP at a concentration near its Kₘ for the enzyme).

-

Incubation: Shake the plate gently and incubate at room temperature for 60 minutes.

-

Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This terminates the kinase reaction and depletes the remaining ATP.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP and provides the luciferase/luciferin to produce a light signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Convert luminescence readings to percent inhibition relative to controls. Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Potential Research Application II: Neurodegenerative Disorders